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Compound of Interest

Compound Name: Raltegravir

cat. No.: B610414

An In-Depth Technical Guide to the Biochemical Properties and Structure of Raltegravir

Introduction

Raltegravir (brand name Isentress) is a potent antiretroviral drug and the first approved
member of the integrase strand transfer inhibitor (INSTI) class.[1][2] Developed by Merck &
Co., it was approved by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment
of Human Immunodeficiency Virus (HIV) infection.[2][3] Raltegravir targets the HIV integrase
enzyme, a critical component of the retroviral replication cycle, thereby preventing the
integration of the viral genome into the host cell's DNA.[1][4] Its unique mechanism of action
makes it effective against HIV strains that are resistant to other classes of antiretroviral drugs.
[5] This guide provides a detailed overview of the biochemical properties, structure, and
mechanism of Raltegravir for researchers and drug development professionals.

Chemical Structure and Properties

Raltegravir is a complex heterocyclic compound. Its structure features a central pyrimidone
core linked to a 5-methyl-1,3,4-oxadiazole group and a 4-fluorobenzyl moiety.[2] This specific
arrangement is crucial for its function as an integrase inhibitor.

Table 1: Physicochemical Properties of Raltegravir
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Property Value Reference
Chemical Formula C20H21FN6Os [2][3]
Molar Mass 444.42 g-mol—* [1]12]

N-(4-Fluorobenzyl)-5-hydroxy-
1-methyl-2-(2-{[(5-methyl-
1,3,4-oxadiazol-2-

IUPAC Name ] [1][6]
yl)carbonylJamino}-2-
propanyl)-6-oxo-1,6-dihydro-4-

pyrimidinecarboxamide

CAS Number 518048-05-0 [1][6]

pKa 6.3-6.7 [6][7]

Soluble in water, slightly
Solubility soluble in methanol. Solubility [6]

increases with pH.

Mechanism of Action

Raltegravir's therapeutic effect stems from its specific inhibition of the HIV integrase (IN)
enzyme.[8] Integrase is responsible for two key catalytic steps in the integration process: 3'-
processing and strand transfer. Raltegravir is a strand transfer inhibitor; it does not significantly
inhibit the 3'-processing step but effectively blocks the subsequent insertion of viral DNA into
the host chromosome.[4][9]

The mechanism involves the chelation of two essential divalent metal ions (typically Mg2*) in
the catalytic core of the integrase enzyme.[5] By binding to this active site, Raltegravir
prevents the binding of host DNA, thus halting the strand transfer reaction and interrupting the
HIV replication cycle.[4][5]
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Caption: Mechanism of Raltegravir Action in the HIV Lifecycle.
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Biochemical and Pharmacokinetic Profile

Raltegravir exhibits potent antiviral activity in vitro and has a well-characterized
pharmacokinetic profile in humans.

In Vitro Activity and Binding Affinity

Raltegravir is a highly potent inhibitor of HIV-1 integrase, with activity in the nanomolar range.
It is also active against HIV-2.[5][10] Its selectivity for integrase is over 1000-fold greater than
for other phosphotidyl transferases like human polymerases.[5]

Table 2: In Vitro Inhibitory Activity of Raltegravir

Assay Type Parameter Value Reference

Recombinant IN-
mediated strand ICs0 2-7nM [5]

transfer

Cell-based assay

ICos 19 nM [5]
(10% FBS)
Cell-based assay

ICos 31-33nM [5][11]
(50% NHS)
HIV-2 in CEMx174

ICos 6 nM [10]
cells

Pharmacokinetics

Raltegravir is administered orally and is rapidly absorbed.[5] Unlike many other antiretroviral
agents, its metabolism is not primarily mediated by the cytochrome P450 enzyme system.

Table 3: Pharmacokinetic Properties of Raltegravir
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Property Description Reference

] Rapidly absorbed from the Gl
Absorption [3]
tract.

Approximately 83% bound to
Distribution plasma proteins, primarily [11[3]1[7]
albumin.

Major clearance pathway is
Metabolism glucuronidation, mediated by [3B115][11]
the UGT1A1 enzyme.

Elimination Half-life Approximately 9 hours. [1]

Eliminated through both feces

Excretion ) [1]
and urine.

Because Raltegravir is not a substrate or inhibitor of CYP450 enzymes, it has a lower potential
for drug-drug interactions compared to protease inhibitors or non-nucleoside reverse
transcriptase inhibitors.[5][9] However, co-administration with strong inducers of UGT1A1, such

as rifampin, can decrease Raltegravir plasma concentrations.[5][9]

Resistance Profile

As with other antiretroviral agents, resistance to Raltegravir can develop through mutations in
its target enzyme, HIV integrase. Virologic failure is often associated with the emergence of
specific genetic profiles.[12][13] Resistance develops via multiple, non-overlapping genetic
pathways, primarily involving mutations at positions 143, 148, and 155 of the integrase
enzyme.[14][15]

Table 4: Key Raltegravir Resistance-Associated Mutations in HIV-1 Integrase
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. Amino Acid Effect on
Mutation Type o Reference
Change Susceptibility
Primary N155H >14-fold decrease [12][13]
Significant decrease;
Q148H / Q148R / .
often requires [15][16]
Q148K .
secondary mutations
Y143C/Y143G Significant decrease [14][16]
In combination with
Q148 mutations,
Secondary G140S / G140A [12][13][15]
further decreases
susceptibility
In combination with
N155H, further
E92Q [12][13][15]
decreases
susceptibility
Can be selected with
E138K [15]

Q148 mutations

These mutations can impair the catalytic activity of the integrase enzyme but provide a survival

advantage in the presence of the drug.[12][13]

Experimental Protocols

The biochemical properties and resistance profile of Raltegravir have been elucidated through

various in vitro and molecular biology techniques.

In Vitro Integrase Inhibition Assay

This type of assay is fundamental for determining the inhibitory potency (e.g., ICso) of

compounds against the integrase enzyme. The protocol generally involves measuring the

enzyme's ability to perform the strand transfer reaction in the presence of varying

concentrations of the inhibitor.
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Prepare Reaction Mix:
- Recombinant HIV Integrase
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Caption: General workflow for an in vitro HIV integrase inhibition assay.
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Resistance Genotyping Protocol

To identify mutations associated with drug resistance, the integrase-coding region of the viral
genome is sequenced from patient samples.

Collect Patient Plasma Sample
(from patient with virologic failure)

(Viral RNA Extraction)

Reverse Transcription-PCR (RT-PCR)
to amplify the integrase gene

(Purify PCR Product)

(Sanger or Next-Generation Sequencing)

:

Sequence Analysis:
Compare patient sequence to
a wild-type reference sequence

:

Identify Amino Acid Substitutions
(e.g., N155H, Q148R)

Click to download full resolution via product page

Caption: Workflow for identifying Raltegravir resistance mutations.

Conclusion
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Raltegravir remains a cornerstone of antiretroviral therapy due to its novel mechanism, high
potency, and favorable pharmacokinetic profile. Its action as a strand transfer inhibitor,
mediated by the chelation of metal ions in the integrase active site, provides a critical tool in the
management of HIV-1 infection. Understanding its biochemical properties, structure-activity
relationships, and resistance pathways is essential for the ongoing development of next-
generation integrase inhibitors and for optimizing treatment strategies for patients with HIV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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